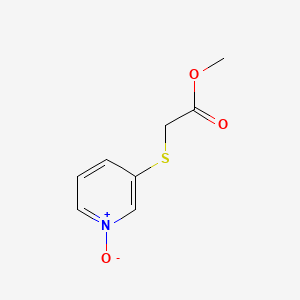
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the dihydroxyphenyl and triazole moieties in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- typically involves the diazotization of 3,4-dihydroxyaniline followed by coupling with 4H-1,2,4-triazole. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 3,4-Dihydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4H-1,2,4-triazole under basic conditions to yield 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for esterification or etherification reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Esters or ethers
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, while the triazole moiety can interact with various biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine.
3,4-Dihydroxyphenylserine (DOPS): Used in the treatment of orthostatic hypotension.
Uniqueness
1,2-Benzenediol,4-(1h-1,2,4-triazol-3-ylazo)- is unique due to the presence of both the azo and triazole groups in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
145889-49-2 |
|---|---|
Molekularformel |
C8H7N5O2 |
Molekulargewicht |
205.177 |
IUPAC-Name |
4-[2-(1H-1,2,4-triazol-5-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H7N5O2/c14-6-2-1-5(3-7(6)15)11-13-8-9-4-10-12-8/h1-4,11H,(H2,9,10,12,13) |
InChI-Schlüssel |
OJSVZQKEYTZYOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C=C1NNC2=NC=NN2 |
Synonyme |
1,2-Benzenediol, 4-(1H-1,2,4-triazol-3-ylazo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)](/img/new.no-structure.jpg)






![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
